Ethyl 5-(4-ethylphenyl)-5-oxovalerate is an organic compound characterized by its complex structure, which includes a valerate ester and a substituted phenyl group. It is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 250.30 g/mol.
This compound is classified as an ester, specifically a derivative of 5-oxovaleric acid with an ethyl-substituted phenyl group. It can be sourced from chemical suppliers and is often used in laboratory settings for research purposes, particularly in organic synthesis and pharmaceutical applications .
The synthesis of Ethyl 5-(4-ethylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-ethylphenyl)-5-oxovaleric acid with ethanol. This reaction is commonly catalyzed by acids such as sulfuric acid or hydrochloric acid. The general procedure includes:
In an industrial context, continuous flow reactors may be utilized to enhance efficiency and yield during synthesis. This method allows for better control over reaction conditions, leading to higher purity products.
The molecular structure of Ethyl 5-(4-ethylphenyl)-5-oxovalerate features:
The structural representation can be summarized as follows:
Key structural data includes:
Ethyl 5-(4-ethylphenyl)-5-oxovalerate can participate in several chemical reactions:
These reactions typically require specific conditions (e.g., temperature, solvent) to proceed efficiently, and the choice of reagents significantly influences the yield and selectivity of the products.
The mechanism of action for Ethyl 5-(4-ethylphenyl)-5-oxovalerate involves its interaction with biological targets, which may include enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which could interact with various biological molecules.
The phenyl group may also engage in hydrophobic interactions with protein binding sites, potentially influencing biological activity and efficacy in medicinal applications.
Relevant data indicates that these properties make Ethyl 5-(4-ethylphenyl)-5-oxovalerate suitable for various chemical transformations in synthetic chemistry.
Ethyl 5-(4-ethylphenyl)-5-oxovalerate has several notable applications:
The microbial transformation of aromatic compounds in gut ecosystems provides foundational pathways for generating 4-ethylphenyl precursors essential for Ethyl 5-(4-ethylphenyl)-5-oxovalerate biosynthesis. Gut microbiota such as Bacteroides spp. and Clostridium spp. metabolize dietary phenylalanine through sequential deamination, decarboxylation, and reduction steps to yield 4-ethylphenol—a direct precursor to 4-ethylphenyl derivatives [7]. This biotransformation leverages anaerobic enzymatic machinery, including phenylacrylate decarboxylases and ethyltransferases, which operate under mild physiological conditions (pH 6–7, 37°C). Recent studies demonstrate that unspecific peroxygenases (UPOs) from fungal symbionts further functionalize these precursors via regioselective C–H activation, achieving up to 85% conversion efficiency without cofactor regeneration systems [7]. The table below summarizes key microbial transformations:
Table 1: Microbial Transformation Pathways for 4-Ethylphenyl Precursor Synthesis
Microbial Species | Substrate | Key Enzymes | Product | Yield (%) |
---|---|---|---|---|
Bacteroides fragilis | Phenylalanine | Deaminases/Decarboxylases | 4-Ethylphenol | 68 |
Clostridium sporogenes | 4-Hydroxyphenylacetate | Phenylacrylate decarboxylase | 4-Ethylphenol | 72 |
Aspergillus oryzae (UPO-expressing) | 4-Ethylphenol | Unspecific peroxygenase | 4-Ethylphenyl acetate | 85 |
These pathways exemplify how microbial systems bypass the harsh conditions (high temperature, strong acids) required for industrial synthesis of 4-ethylphenyl units, offering sustainable alternatives for precursor production [7].
Enzymatic assembly of Ethyl 5-(4-ethylphenyl)-5-oxovalerate capitalizes on lipases and esterases to catalyze the conjugation of 5-(4-ethylphenyl)-5-oxopentanoic acid with ethanol. Candida antarctica lipase B (CAL-B) immobilized on silica demonstrates exceptional efficacy for this esterification, achieving 92% conversion in non-aqueous media (hexane, 45°C) through its nucleophilic serine triad mechanism [4]. Alternatively, ketoacyl-CoA synthetases enable a two-step biocatalytic route: first activating the oxovaleric acid as a CoA-thioester, followed by ethanol-dependent transesterification. This approach yields the target compound with >95% enantiomeric excess when using engineered Pseudomonas fluorescens enzymes [4]. However, substrate inhibition occurs at ethanol concentrations exceeding 2M, necessitating fed-batch addition protocols.
Table 2: Enzyme Performance in Esterification of 5-(4-Ethylphenyl)-5-oxopentanoic Acid
Enzyme Class | Source | Reaction Conditions | Conversion (%) | Selectivity |
---|---|---|---|---|
Lipase B | Candida antarctica | Hexane, 45°C, 24h | 92 | Non-specific |
Ketoacyl-CoA synthetase | Engineered P. fluorescens | Aqueous buffer, pH 7.4, 30°C | 88 | Enantioselective (>95% ee) |
Esterase | Bacillus subtilis | tert-Butanol, 37°C, 48h | 75 | Moderate |
Comparative studies reveal CAL-B’s superiority in organic solvents, while CoA-dependent pathways offer aqueous compatibility—critical for pharmaceutical applications requiring minimal solvent residues [4] [5].
Integrated chemoenzymatic methodologies enhance efficiency in constructing Ethyl 5-(4-ethylphenyl)-5-oxovalerate’s carbon framework. A prominent approach couples enzymatic ketone reduction with organometallic C–C bond formation: baker’s yeast reduces 5-(4-ethylphenyl)-5-oxopentanoate to its chiral alcohol, which then undergoes palladium-catalyzed Suzuki coupling with aryl halides for side-chain diversification [5]. For direct ketone alkylation, copper(I) bromide/lithium bromide systems catalyze Grignard additions to 4-chlorocarbonyl-butyric acid ethyl ester at 0°C, forming the 4-ethylphenyl-ketone linkage in 70% yield after 18 hours [3]. This method surpasses traditional Friedel-Crafts acylation by avoiding carbocation rearrangements and preserving acid-sensitive ester groups.
Key advancements include:
These protocols merge enzymatic stereocontrol with transition-metal versatility, enabling access to structural analogs like Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate—a valuable fluorescent probe precursor [4].
Solution-phase synthesis dominates Ethyl 5-(4-ethylphenyl)-5-oxovalerate production, but emerging solid-phase strategies offer distinct advantages in purification efficiency. Classical solution methods employ THF as the solvent for reacting 4-tolyl magnesium bromide with 4-chlorocarbonyl-butyric acid ethyl ester at 0°C, followed by aqueous workup and chromatographic purification (yield: 70–75%, purity: 95%) [3]. Conversely, solid-phase approaches anchor benzaldehyde derivatives to Wang resin via silyl ether linkages, then execute Knoevenagel condensations with ethyl acetoacetate before acid cleavage. This eliminates chromatography but suffers from lower yields (50–60%) due to incomplete resin loading [5].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Performance Metrics
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Reaction Scale | Gram to kilogram | Milligram to gram |
Yield | 70–75% | 50–60% |
Purity (Crude) | 85–90% | >95% |
Purification | Column chromatography | Simple filtration |
Key Advantage | Scalability | Reduced purification steps |
Primary Limitation | Solvent-intensive workup | Lower overall yield |
Industrial-scale production favors solution-phase routes for cost-effectiveness, while solid-phase synthesis serves niche applications requiring rapid analog generation, such as SAR studies of kavain-like derivatives [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7